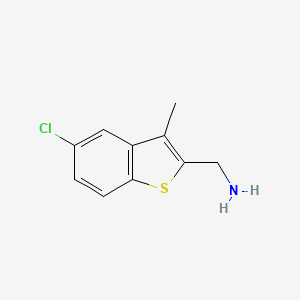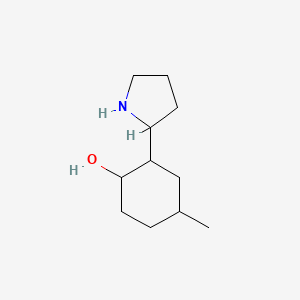![molecular formula C13H13F3O B1432555 4-[3-(Trifluoromethyl)phenyl]cyclohexan-1-one CAS No. 40503-93-3](/img/structure/B1432555.png)
4-[3-(Trifluoromethyl)phenyl]cyclohexan-1-one
Overview
Description
4-[3-(Trifluoromethyl)phenyl]cyclohexan-1-one is an organic compound with the molecular formula C13H13F3O It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclohexanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Trifluoromethyl)phenyl]cyclohexan-1-one typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with cyclohexanone in the presence of a base and a catalyst. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Catalyst: Acidic or basic catalysts such as p-toluenesulfonic acid or sodium ethoxide
Solvent: Common solvents include ethanol, methanol, or toluene
Temperature: The reaction is usually carried out at elevated temperatures, ranging from 60°C to 100°C
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-throughput screening for catalysts and reaction conditions can further enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Trifluoromethyl)phenyl]cyclohexan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (Br2, Cl2) or nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Formation of 4-[3-(Trifluoromethyl)phenyl]cyclohexanone carboxylic acid.
Reduction: Formation of 4-[3-(Trifluoromethyl)phenyl]cyclohexanol.
Substitution: Formation of various substituted derivatives on the phenyl ring.
Scientific Research Applications
4-[3-(Trifluoromethyl)phenyl]cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[3-(Trifluoromethyl)phenyl]cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The cyclohexanone moiety can form hydrogen bonds with proteins and enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)cyclohexanone
- 3-(Trifluoromethyl)benzaldehyde
- 4-(Trifluoromethyl)phenylhydrazine
Uniqueness
4-[3-(Trifluoromethyl)phenyl]cyclohexan-1-one is unique due to the combination of the trifluoromethyl group and the cyclohexanone moiety. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3O/c14-13(15,16)11-3-1-2-10(8-11)9-4-6-12(17)7-5-9/h1-3,8-9H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOCHZUKYOVYOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1C2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201268306 | |
| Record name | 4-[3-(Trifluoromethyl)phenyl]cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201268306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40503-93-3 | |
| Record name | 4-[3-(Trifluoromethyl)phenyl]cyclohexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40503-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[3-(Trifluoromethyl)phenyl]cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201268306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-[3-(methylamino)cyclobutyl]carbamate](/img/structure/B1432482.png)

![2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1432484.png)




![5-methyl-1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B1432491.png)



